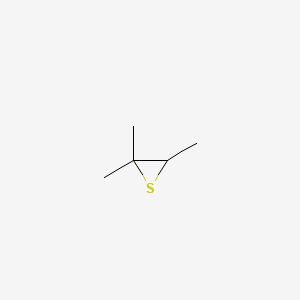

Trimethylthiirane

Description

Trimethylthiirane is a sulfur-containing three-membered heterocyclic compound with three methyl substituents. Thiiranes are sulfur analogs of oxiranes (epoxides), where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. Trimethylthiirane’s molecular formula is inferred as C₅H₁₀S (if fully substituted) or C₄H₈S (for 2,2,3-trimethylthiirane), with a molecular weight of ~88–102 g/mol depending on substitution .

Thiiranes are typically synthesized via sulfurization of epoxides or through cyclization reactions involving sulfur donors.

Properties

CAS No. |

53971-47-4 |

|---|---|

Molecular Formula |

C5H10S |

Molecular Weight |

102.20 g/mol |

IUPAC Name |

2,2,3-trimethylthiirane |

InChI |

InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3 |

InChI Key |

TWNJQGQIVBDVAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(S1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:

(CH3)3S+I−+NaH→(CH3)3S−+NaI+H2

The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form trimethylthiirane.

Industrial Production Methods

Industrial production of trimethylthiirane typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiirane undergoes various chemical reactions, including:

Oxidation: Trimethylthiirane can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of trimethylthiirane can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Substituted thiiranes with various functional groups.

Scientific Research Applications

Trimethylthiirane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows trimethylthiirane to form covalent bonds with other molecules, leading to its diverse chemical behavior.

Comparison with Similar Compounds

Table 1: Key Physical and Electronic Properties of Trimethylthiirane and Analogues

*Assumed structure: 2,2,3-trimethylthiirane.

Key Observations:

- Electronic Effects : The ionization energy (IE) of 2,3-di(trimethylsilyl)thiirane (8.10–8.19 eV) is lower than typical oxiranes (~9–10 eV), reflecting sulfur’s reduced electronegativity. Trimethylthiirane’s IE is likely comparable but unmeasured.

- Hydrophobicity : Methyl and silyl substitutions increase logP values, enhancing lipophilicity. Trimethylthiirane’s logP is estimated to exceed 3.0, making it more hydrophobic than its oxygen analogue (logP ~1.5) .

Reactivity and Stability

Thiiranes are less stable than oxiranes due to weaker C–S bonds and greater ring strain. However, steric protection from methyl groups in Trimethylthiirane may mitigate ring-opening reactions. Comparatively:

- Ring-Openings : Trimethyloxirane undergoes nucleophilic attacks at the less hindered carbon, whereas Trimethylthiirane’s sulfur atom may direct nucleophiles differently. demonstrates thiiranes reacting with sulfonamides to form N-(thiiran-2-ylmethyl) derivatives .

- Thermal Stability : Unsubstituted thiirane decomposes at ~200°C , but methyl groups likely increase thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.